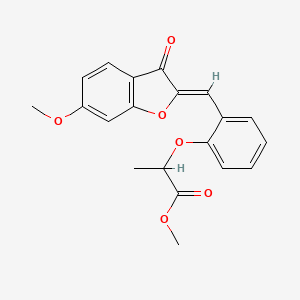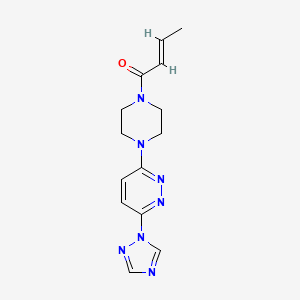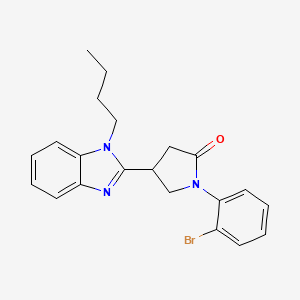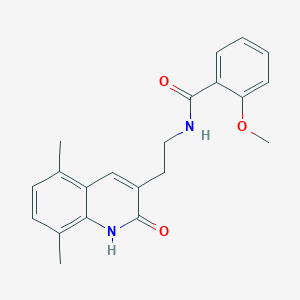
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide, also known as EPMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research.
作用機序
The mechanism of action of N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has been shown to inhibit the activity of various enzymes such as COX-2, iNOS, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects, such as the inhibition of tumor cell proliferation, the reduction of inflammation, and the prevention of oxidative stress. Additionally, N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has been found to have neuroprotective effects, which may make it useful in the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity, which make it a useful tool for studying various biological processes. However, N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide also has some limitations, such as its low solubility and stability, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide, such as the development of new analogs with improved pharmacological properties, the investigation of its potential applications in other fields such as agriculture and food science, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to fully understand the potential benefits and limitations of N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide in various applications.
In conclusion, N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research. Its potent antitumor activity, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new therapies for various diseases. Further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide involves a series of steps that require specialized equipment and expertise. One of the most common methods used for the synthesis of N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide is the reaction of 2,3-dimethoxybenzoyl chloride with 5-(6-ethoxypyridazin-3-yl)-2-methyl aniline in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research. N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, which may make it useful in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-20-12-11-17(24-25-20)15-10-9-14(2)18(13-15)23-22(26)16-7-6-8-19(27-3)21(16)28-4/h6-13H,5H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDZIVHXIEIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)



![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)

